

# GB1908: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB1908    |           |
| Cat. No.:            | B15610762 | Get Quote |

This document provides a comprehensive technical overview of **GB1908**, a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). This guide is intended for researchers, scientists, and professionals involved in the drug development process, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and experimental data related to **GB1908**.

## **Chemical Structure and Properties**

**GB1908** is a synthetic, organic, thiazole-containing glycomimetic compound.[1][2] It has been specifically designed as a high-affinity inhibitor of the Galectin-1 carbohydrate recognition domain (CRD).[3][4]

Molecular Formula: C18H18Cl2N4O5S2[5]

Molecular Weight: 505.4 g/mol [5]

A 2D representation of the chemical structure of **GB1908** can be accessed through its SMILES (Simplified Molecular Input Line Entry Specification) identifier, which facilitates its use in various cheminformatics platforms.[6]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GB1908**, detailing its binding affinity, in vitro efficacy, and selectivity.



Table 1: Binding Affinity and Selectivity

| Parameter   | Species          | Value    | Notes                                                                       |  |
|-------------|------------------|----------|-----------------------------------------------------------------------------|--|
| Ki          | Human Galectin-1 | 57 nM    | Inhibition constant.[5]                                                     |  |
| Ki          | Mouse Galectin-1 | 72 nM    | Inhibition constant.[5]                                                     |  |
| Kd          | Galectin-1       | 0.057 μΜ | Dissociation constant. [1][8]                                               |  |
| Kd          | Galectin-3       | 6.0 μΜ   | Demonstrates >50- fold selectivity for Galectin-1 over Galectin-3.[1][7][8] |  |
| Affinity    | Human Galectin-1 | 0.03 μΜ  | High affinity as a small molecule glycomimetic binder of the CRD.[3]        |  |
| Selectivity | Gal-1 vs. Gal-3  | >50-fold | Confirmed in biophysical and cellular assays.[7]                            |  |

### Table 2: In Vitro Efficacy

| Assay                                             | Cell Line    | Parameter | Value  | Incubation<br>Time |
|---------------------------------------------------|--------------|-----------|--------|--------------------|
| Galectin-1-<br>induced<br>Apoptosis<br>Inhibition | Jurkat cells | IC50      | 850 nM | 16 h               |

# **Mechanism of Action and Signaling Pathway**







**GB1908** functions as a selective inhibitor of Galectin-1 by binding to its carbohydrate recognition domain.[3][4] Galectin-1 is a lectin implicated in pro-tumorigenic and immune-suppressive mechanisms.[4][9] By blocking the CRD, **GB1908** attenuates Galectin-1-induced apoptosis of T cells (Jurkat cells) and reduces the production of several immunosuppressive cytokines.[4][9]

Experimental evidence suggests that **GB1908**'s mechanism of action involves the downregulation of key cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFNy), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF $\alpha$ ).[3][9] The reduction in IL-6 and TNF $\alpha$  may be a result of the suppression of the NF- $\kappa$ B pathway.[3]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pharmacological Characterization of GB1908, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. GB1908 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GB1908: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610762#the-chemical-structure-and-properties-of-gb1908]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com